molecular formula C15H19FN2O2 B5912871 1-[4-(4-ACETYL-2-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE

1-[4-(4-ACETYL-2-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B5912871
M. Wt: 278.32 g/mol
InChI Key: BPIQAWLNZGJBSJ-UHFFFAOYSA-N
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Description

1-[4-(4-Acetyl-2-fluorophenyl)piperazino]-1-propanone is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an acetyl group and a fluorophenyl group attached to the piperazine ring, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-acetyl-2-fluorophenyl)piperazino]-1-propanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Acetyl-2-fluorophenyl)piperazino]-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-Acetyl-2-fluorophenyl)piperazino]-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-acetyl-2-fluorophenyl)piperazino]-1-propanone involves its interaction with specific molecular targets, such as receptors or enzymes. The acetyl and fluorophenyl groups play a crucial role in its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(p-Fluorophenyl)piperazine: A related compound with a similar piperazine core but lacking the acetyl group.

    1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-chloroethan-1-one: Another derivative with a chloroethanone group instead of a propanone group.

Uniqueness

1-[4-(4-Acetyl-2-fluorophenyl)piperazino]-1-propanone is unique due to the presence of both the acetyl and fluorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-3-15(20)18-8-6-17(7-9-18)14-5-4-12(11(2)19)10-13(14)16/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIQAWLNZGJBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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